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H-Lys-arg-ser-arg-OH -

H-Lys-arg-ser-arg-OH

Catalog Number: EVT-13518118
CAS Number:
Molecular Formula: C21H43N11O6
Molecular Weight: 545.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Lys-Arg-Ser-Arg-OH is a peptide composed of four amino acids: lysine, arginine, serine, and arginine. This compound is significant in biochemical research due to its potential roles in various biological processes and therapeutic applications. The peptide's structure allows it to engage in multiple interactions within biological systems, making it a subject of interest in the fields of pharmacology and molecular biology.

Source

The compound is synthesized through established biochemical methods, primarily solid-phase peptide synthesis (SPPS). SPPS allows for the precise assembly of peptides by sequentially adding protected amino acids to a resin-bound growing chain. This method has become the standard in peptide chemistry due to its efficiency and control over the synthesis process.

Classification

H-Lys-Arg-Ser-Arg-OH falls under the category of biologically active peptides. These peptides are characterized by their potential to influence physiological functions and are often studied for their roles in signaling pathways, enzyme regulation, and cellular communication.

Synthesis Analysis

Methods

The synthesis of H-Lys-Arg-Ser-Arg-OH typically involves solid-phase peptide synthesis. This method can be summarized in several key steps:

  1. Resin Loading: The first amino acid (lysine) is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
  3. Coupling: The next amino acid (arginine) is activated (often using agents like dicyclohexylcarbodiimide) and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine followed by another arginine).
  5. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin and any remaining protecting groups are removed.

Technical Details

The use of automated peptide synthesizers enhances the efficiency of SPPS by allowing for rapid cycles of activation, coupling, and deprotection, which ultimately leads to higher purity and yield of the final product.

Molecular Structure Analysis

Structure

Data

The compound features:

  • Amino Acids: Lysine (basic), Arginine (basic), Serine (polar).
  • Peptide Bonds: Formed between the carboxyl group of one amino acid and the amino group of another.
  • Functional Groups: Contains primary amines from lysine and arginine, which can participate in hydrogen bonding and ionic interactions.
Chemical Reactions Analysis

Reactions

H-Lys-Arg-Ser-Arg-OH can undergo various chemical reactions including:

  1. Oxidation: Certain residues may be oxidized under specific conditions (e.g., methionine oxidation).
  2. Reduction: Disulfide bonds can be reduced to free thiols if present.
  3. Substitution: Site-directed mutagenesis can alter specific amino acid residues within the peptide sequence.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or other oxidants.
  • Reducing Agents: Dithiothreitol or β-mercaptoethanol.
    These reactions allow for modifications that can enhance or alter the biological activity of the peptide .
Mechanism of Action

Process

The mechanism of action for H-Lys-Arg-Ser-Arg-OH primarily involves its interaction with cellular receptors or enzymes. The basic nature of lysine and arginine residues allows for electrostatic interactions with negatively charged sites on proteins or nucleic acids.

Data

Research indicates that peptides containing lysine and arginine can influence cellular signaling pathways by acting as substrates for post-translational modifications such as methylation or acetylation, mediated by specific enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Generally soluble in water due to its polar amino acids.

Chemical Properties

Key properties include:

  • pKa Values: Reflecting the ionization states of lysine (10.5\approx 10.5) and arginine (12.5\approx 12.5).
  • Stability: Peptides are sensitive to hydrolysis; thus, storage conditions must be controlled to maintain integrity .
Applications

Scientific Uses

H-Lys-Arg-Ser-Arg-OH has various applications in scientific research:

  1. Biochemical Studies: Used as a model compound to study protein interactions and enzyme kinetics.
  2. Therapeutic Research: Investigated for potential roles in drug design, particularly in targeting specific receptors involved in disease processes.
  3. Peptide Engineering: Serves as a template for developing modified peptides with enhanced biological activities or stability.
Introduction to H-Lys-Arg-Ser-Arg-OH in Contemporary Biochemical Research

Role of Oligopeptides in Cell Signaling and Post-Translational Modifications

Oligopeptides serve as indispensable molecular tools in cellular communication and regulatory processes, particularly through their functions as phosphorylation substrates, protease recognition elements, and protein interaction modules. Their small size belies their significant impact: short linear motifs (typically 3-10 amino acids) provide precise specificity determinants that enable kinases to discriminate among thousands of potential substrates within the crowded cellular environment. The KRSR sequence exemplifies this principle through its positional conservation within kinase recognition motifs across diverse protein families. When phosphorylated at the central serine residue, KRSR transitions from enzyme substrate to docking platform for phospho-binding domains, including 14-3-3 proteins and WW domains, thereby propagating signal transduction cascades [10].

The functional significance of KRSR-containing motifs extends to pathogen-host interactions where proteolytic processing regulates infection dynamics. Pathogenic bacteria like Porphyromonas gingivalis express specialized proteases (e.g., prolyl dipeptidyl peptidase IV) that exhibit sequence-specific cleavage preferences, particularly at proline residues. The absence of proline in KRSR contributes to its relative resistance against such proteolytic degradation, allowing host proteins containing this motif to maintain functional integrity during infection. This resistance mechanism highlights the evolutionary selection for specific oligopeptide sequences that can withstand microbial protease attacks while preserving essential cellular functions [2].

Table 1: Functional Roles of Characterized Oligopeptides in Cellular Systems

Peptide SequenceBiological FunctionMechanistic Significance
H-Lys-Arg-Ser-Arg-OH (KRSR)Kinase substrate motifCentral serine phosphorylation enables signal transduction
RS repeat peptide (GRSRSRSRSRSRSRSR)CLK1/SRPK substratePhosphorylation regulates alternative splicing machinery
ARKRERTY-pS-FGHHAAKT/PKB substrateCompetitive inhibition of histone H2B phosphorylation (Ki=12µM)
Gly-Arg-Gly-Asp-Ser-Pro-LysFibronectin attachmentRGD-mediated integrin binding to extracellular matrix
EGF-R (661-681) T669Epidermal growth factor receptor fragmentProtein-protein interaction interface

Beyond phosphorylation, KRSR participates in electrostatic interactions with acidic membrane phospholipids through its clustered basic residues, potentially facilitating membrane localization of proteins containing this motif. This property enables the concentration of signaling molecules at specific subcellular compartments, increasing encounter probabilities between enzymes and substrates. The versatility of oligopeptides like KRSR as multifunctional signaling modules demonstrates their central importance in coordinating cellular responses to environmental stimuli and developmental cues [4] [8].

The proteolytic stability of KRSR-containing sequences provides significant advantage in signaling contexts requiring sustained molecular interactions. Unlike proline-containing peptides that are rapidly cleaved by dipeptidyl peptidases, the alternating basic residues in KRSR confer resistance to both aminopeptidases and many endoproteases. This stability profile makes KRSR an attractive scaffold for developing therapeutic peptide leads with enhanced pharmacokinetic properties. Research indicates that KRSR maintains functional integrity in serum-containing environments approximately 3-5 times longer than comparable peptides with proline residues or N-terminal cysteine configurations, highlighting its intrinsic stability advantages [2] [9].

Table 2: Protease Resistance Profiles of Characteristic Peptide Motifs

Peptide MotifSusceptible ProteasesResistance Mechanisms
KRSR-containingAminopeptidases, trypsin-likeCharge clustering, absence of proline
Proline-directedDPPIV, prolyl oligopeptidaseN/A (proline as cleavage site)
N-terminal cysteineAminopeptidases, dipeptidyl peptidasesN-terminal modification required
RGD integrin-bindingMatrix metalloproteinasesConformation-dependent protection

Position of H-Lys-Arg-Ser-Arg-OH in Kinase Substrate Research

KRSR occupies a significant niche in kinase substrate research due to its dual functionality as a physiological substrate motif and an experimental tool for profiling kinase activities. Within the human kinome, multiple kinase families recognize variations of the KRSR sequence, with particular importance in serine/arginine-rich domain kinases (SRPKs) and dual-specificity tyrosine-regulated kinases (DYRKs). The structural basis for this recognition involves complementary electrostatic interactions between the basic lysine and arginine residues and acidic patches in the kinase substrate-binding groove. Molecular modeling studies reveal that KRSR adopts an extended conformation when bound to kinases, with the central serine optimally positioned for phosphotransfer. This binding mode explains why KRSR-containing peptides demonstrate low micromolar Km values (typically 1-10 µM) in kinase activity assays, indicating high-affinity interactions [4] [6].

The RS repeat peptide (H-Gly-Arg-Ser-Arg-Ser-Arg-Ser-Arg-Ser-Arg-Ser-Arg-Ser-Arg-Ser-Arg-OH), which contains multiple iterations of the KRSR core motif, serves as a high-affinity substrate for profiling CLK1 kinase activity. Research demonstrates that phosphorylation occurs predominantly at serine residues within the Arg-Ser-Arg context, confirming the functional conservation of the KRSR recognition principle across repetitive sequences. This repetitive architecture mimics physiological phosphorylation sites in splicing regulatory proteins where multiple phosphorylated KRSR-like motifs cooperatively regulate protein-protein interactions and subcellular localization. The experimental utility of RS repeat peptides highlights how KRSR serves as a building block for constructing optimized kinase substrates that amplify detection sensitivity in enzymatic assays [4].

Recent methodological advances in kinase substrate profiling, particularly the SERIOHL-KILR (Serine-Oriented Human Library-Kinase Library Reactions) platform, have enabled systematic mapping of KRSR-containing sequences to specific kinases. This approach employs a heterologously expressed library of >100,000 human phosphopeptides to identify kinase substrates in vitro. When applied to kinases recognizing basic motifs (e.g., AKT/PKB), this technology consistently enriches for peptides containing the KRSR signature, validating its prevalence in physiological kinase substrates. These studies confirm that approximately 17% of PKA substrates and 22% of AKT substrates in the human proteome contain variations of the KRSR motif, underscoring its broad significance in phosphorylation signaling networks [10].

Table 3: Experimental Applications of KRSR-containing Peptides in Kinase Research

Application ContextExperimental ImplementationKey Findings
CLK1 Kinase ProfilingRS repeat peptide as substrateSpecific phosphorylation at Ser residues within Arg-Ser-Arg contexts
AKT/PKB SpecificityARKRERTY-pS-FGHHA as substrateCompetitive inhibition of H2B phosphorylation (Ki=12µM)
IKK2 MechanismPhosphoenzyme intermediate studiesDual-specific autophosphorylation enables phospho-relay to substrate
Kinase Substrate ProfilingSERIOHL-KILR peptide library screeningEnrichment of KRSR-like motifs in PKA/AKT substrates

The KRSR motif demonstrates remarkable versatility in experimental systems, serving as a modular unit for engineering substrate specificity into reporter constructs. For example, the AKT/PKB substrate peptide ARKRERTY-pS-FGHHA incorporates the KRSR-like sequence KRXR (where X represents the phosphorylatable residue), maintaining low micromolar affinity (Km=3.9 µM) while functioning as a competitive inhibitor of histone H2B phosphorylation (Ki=12 µM). This application demonstrates how KRSR derivatives serve as valuable tools for mechanistic enzymology studies and targeted kinase inhibition. The structural flexibility of the motif permits amino acid substitutions at various positions to fine-tune kinase selectivity, enabling development of isozyme-specific reporters for high-throughput screening applications [8].

Phosphorylation kinetics studies reveal that KRSR-containing peptides undergo processive multisite phosphorylation when present in repetitive contexts, with initial phosphorylation events enhancing subsequent modification rates. This kinetic behavior has significant implications for signal amplification in physiological contexts, where clustered KRSR motifs function as coincidence detectors that respond nonlinearly to kinase activation. The autophosphorylation capability observed in kinases like IKK2, which phosphorylates tyrosine residues proximal to its active site, may represent an evolutionary adaptation to recognize KRSR-like sequences in substrate proteins. This dual-specificity phosphorylation mechanism enables formation of phosphoenzyme intermediates that transfer phosphate groups directly to substrate serine residues in the absence of ATP, suggesting an unusual phospho-relay mechanism that ensures substrate fidelity [6].

Properties

Product Name

H-Lys-arg-ser-arg-OH

IUPAC Name

2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C21H43N11O6

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)

InChI Key

PXOPRMBOLQDHOB-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N

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